molecular formula C9H12N2O2 B2896973 Ethyl 2-(methylamino)isonicotinate CAS No. 2248347-12-6

Ethyl 2-(methylamino)isonicotinate

Cat. No.: B2896973
CAS No.: 2248347-12-6
M. Wt: 180.207
InChI Key: OTKXFGJCIZYCJC-UHFFFAOYSA-N
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Description

Ethyl 2-(methylamino)isonicotinate is a pyridine-based ester derivative featuring a methylamino substituent at the 2-position of the isonicotinate ring. Ethyl isonicotinate derivatives are frequently utilized in medicinal chemistry due to their ability to act as building blocks for heterocyclic compounds, with modifications at the 2-position influencing reactivity, solubility, and biological activity . For instance, fluorinated analogs of ethyl isonicotinate (e.g., [¹⁸F]Ethyl 2-(difluoromethyl)isonicotinate) are employed in radiopharmaceuticals, highlighting the scaffold’s adaptability .

Properties

IUPAC Name

ethyl 2-(methylamino)pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-4-5-11-8(6-7)10-2/h4-6H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKXFGJCIZYCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(methylamino)isonicotinate typically involves the reaction of ethyl isonicotinate with methylamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

Ethyl isonicotinate+MethylamineEthyl 2-(methylamino)isonicotinate\text{Ethyl isonicotinate} + \text{Methylamine} \rightarrow \text{this compound} Ethyl isonicotinate+Methylamine→Ethyl 2-(methylamino)isonicotinate

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(methylamino)isonicotinate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Ethyl 2-(methylamino)isonicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(methylamino)isonicotinate involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

Substituent Effects: Methylamino vs. Fluorinated Derivatives: The introduction of difluoromethyl and ¹⁸F groups (e.g., [¹⁸F]8da) significantly alters metabolic stability and enables positron emission tomography (PET) applications, a feature absent in non-fluorinated analogs . Bulkier Substituents: Ethyl 2-(1-phenylethyl)isonicotinate (75) demonstrates how steric bulk at the 2-position can influence regioselectivity in catalytic reactions, as seen in its synthesis via NaF-mediated coupling .

Synthesis Methodologies: Ethyl isonicotinate derivatives are commonly synthesized via C-H functionalization (e.g., fluorination ) or nucleophilic substitution (e.g., phenylethyl addition ). The methylamino variant likely follows analogous amination or alkylation routes. Yields vary widely: Fluorinated analogs achieve radiochemical yields (RCY) of 19–36% , while phenylethyl-substituted derivatives attain 74% isolated yield under optimized conditions .

Applications: Pharmaceutical Intermediates: Ethyl 2-(aminomethyl)isonicotinate hydrochloride’s salt form improves solubility for drug formulation , whereas the methylamino variant may serve as a precursor for N-methylated bioactive molecules.

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